4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride
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Overview
Description
4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C13H17ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a benzonitrile group, and a hydrochloride salt, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This reaction is carried out under mild conditions with a molar ratio of benzaldehyde to hydroxylamine hydrochloride of 1:1.5, at a temperature of 120°C for 2 hours . The use of ionic liquids as recycling agents can enhance the efficiency of this process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts and solvents like DMF can optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of catalysts.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced coatings, dyes, and pesticides.
Mechanism of Action
The mechanism of action of 4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with similar nitrile functionality.
4-Aminobenzonitrile: Contains an amino group attached to the benzonitrile ring.
3,3-Dimethylbutanoylbenzonitrile: Similar structure but lacks the amino group.
Uniqueness
4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride is unique due to the presence of both the amino and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H17ClN2O |
---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
4-(2-amino-3,3-dimethylbutanoyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-13(2,3)12(15)11(16)10-6-4-9(8-14)5-7-10;/h4-7,12H,15H2,1-3H3;1H |
InChI Key |
XFSOFAHZSZZJFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)C1=CC=C(C=C1)C#N)N.Cl |
Origin of Product |
United States |
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